Higher Predicted Lipophilicity vs. Phenoxy Analogs
The target compound exhibits a higher predicted lipophilicity compared to a close structural analog where the biphenyl group is replaced by a simple phenyl ring (Ethyl 4-[2-hydroxy-3-(phenoxy)propyl]piperazine-1-carboxylate). This is a critical differentiator for CNS drug candidates, as optimal logP values are required for passive blood-brain barrier penetration. The biphenyl moiety adds significant hydrophobic surface area, which is not achievable with a single phenyl group [1].
Δ≈1.3 (20-fold)
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | Ethyl 4-[2-hydroxy-3-(phenoxy)propyl]piperazine-1-carboxylate: XLogP3-AA is estimated to be approx. 1.7 (calculated by analogy using PubChem data for similar substructures) |
| Quantified Difference | ΔXLogP3 ≈ 1.3 units higher for the target compound, representing a 20-fold increase in the octanol-water partition coefficient. |
| Conditions | In silico prediction using the XLogP3 algorithm in PubChem (2024 release) for the target compound; comparator value is an in silico estimate based on the structural difference. |
Why This Matters
For neuroscience research, a higher logP value within the optimal range (2-4) is often correlated with improved passive membrane permeability, making the target compound a more promising scaffold for CNS-active molecules than its simpler phenoxy analog.
- [1] PubChem. (2025). Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate (CID 2939649). Computed Properties: XLogP3-AA. National Center for Biotechnology Information. View Source
